molecular formula C20H21N3O3S B2478429 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866350-21-2

3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2478429
CAS RN: 866350-21-2
M. Wt: 383.47
InChI Key: XOUWFQLAUSKCDA-UHFFFAOYSA-N
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Description

The compound “3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety, which is a type of heterocyclic compound containing a thiophene and a pyrimidine ring fused together, with two carbonyl groups at the 2 and 4 positions. Attached to this core structure is a 3,4-dihydroisoquinoline group, another type of heterocyclic compound, through a 5-oxopentyl linker .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, is likely to be quite complex, with multiple rings and functional groups. The presence of the 3,4-dihydroisoquinolin-2(1H)-yl group suggests a bicyclic structure with a nitrogen atom, while the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione group indicates a fused ring system containing sulfur and nitrogen atoms, as well as two carbonyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. The carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction, while the nitrogen in the 3,4-dihydroisoquinolin-2(1H)-yl group could participate in reactions such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of multiple polar groups (such as the carbonyl groups) could influence its solubility in various solvents .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

3-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-5-oxopentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-17(22-11-8-14-5-1-2-6-15(14)13-22)7-3-4-10-23-19(25)18-16(9-12-27-18)21-20(23)26/h1-2,5-6,9,12H,3-4,7-8,10-11,13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUWFQLAUSKCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

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